molecular formula C22H23ClN2O5S2 B2813672 N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 863007-80-1

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2813672
CAS RN: 863007-80-1
M. Wt: 495.01
InChI Key: ALIBGAOZBQDHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H23ClN2O5S2 and its molecular weight is 495.01. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Binding Affinity

Research has explored the molecular interactions of compounds similar to N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide, particularly focusing on antagonist activities at receptor sites. For instance, studies on compounds with similar structures have shown potent and selective antagonist activity for specific receptors, such as the CB1 cannabinoid receptor. These findings are crucial for understanding how these compounds interact at the molecular level and their potential therapeutic applications (Shim et al., 2002).

Synthetic Pathways and Characterization

The synthesis and characterization of related compounds have been extensively studied, providing insights into the chemical properties and structural features essential for their biological activity. For example, the reaction of substituted sulfenes with α-amino-methyleneketones led to the synthesis of derivatives with distinct structural and conformational features, as evidenced by uv, ir, and nmr spectral data (Bargagna et al., 1983). Similarly, thermal, optical, etching, and structural studies, alongside theoretical calculations, have been performed on related compounds to understand their stability, molecular geometry, and electronic properties (Karthik et al., 2021).

Potential Biological Activities

The exploration of potential biological activities of compounds structurally similar to N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide has revealed a wide range of applications. This includes their use as ligands for neurotransmitter receptors, which could inform the development of treatments for central nervous system disorders (Leopoldo et al., 2002). Additionally, the anti-acetylcholinesterase activity of certain derivatives points to potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

properties

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O5S2/c23-18-5-4-6-19(15-18)25(20-11-14-31(27,28)16-20)22(26)17-7-9-21(10-8-17)32(29,30)24-12-2-1-3-13-24/h4-11,14-15,20H,1-3,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIBGAOZBQDHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C3CS(=O)(=O)C=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.